2,3-Dimethyl-6-quinoxalinesulfonic acid

Description

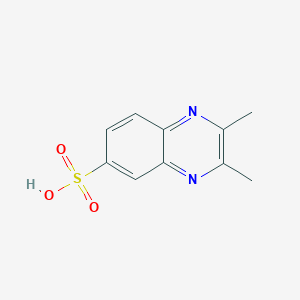

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylquinoxaline-6-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-6-7(2)12-10-5-8(16(13,14)15)3-4-9(10)11-6/h3-5H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKUJCYZVGDUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dimethyl 6 Quinoxalinesulfonic Acid and Its Analogs

Strategies for Direct Sulfonation of Dimethylquinoxaline Precursors

Direct sulfonation represents a straightforward approach to introduce a sulfonic acid group onto a pre-existing quinoxaline (B1680401) scaffold. This method involves an electrophilic aromatic substitution reaction where the aromatic ring of the 2,3-dimethylquinoxaline (B146804) acts as a nucleophile, attacking a sulfonating agent. wikipedia.org

Commonly employed sulfonating agents include sulfur trioxide, fuming sulfuric acid (oleum), and chlorosulfonic acid. researchgate.net The reaction of an aromatic compound like 2,3-dimethylquinoxaline with chlorosulfonic acid, for instance, can yield the corresponding quinoxaline sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. mdpi.comresearchgate.net Research on the synthesis of polyphenylquinoxalines has demonstrated that a mixture of sulfuric acid and oleum (B3057394) can effectively act as a solvent, catalyst, and sulfonating agent, yielding sulfonated polymers. researchgate.net This direct approach is advantageous for its atom economy, though control over regioselectivity can be a challenge, potentially leading to a mixture of isomers. The reaction conditions, such as temperature and the specific sulfonating agent used, play a crucial role in determining the yield and isomer distribution. researchgate.net

For example, the sulfonation of 2,3-diphenylquinoxaline (B159395) has been accomplished using chlorosulfonic acid to produce the corresponding sulfonyl chloride, which serves as a precursor to various sulfonamides. mdpi.com Similarly, 2-(4-methoxyphenyl)-quinoxaline is treated with chlorosulfonic acid to yield 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride in high yield. researchgate.net These examples suggest that direct sulfonation of the 2,3-dimethylquinoxaline precursor is a viable and established synthetic strategy.

Interactive Table: Reagents for Aromatic Sulfonation

| Sulfonating Agent | Description | Typical Application |

| Sulfur Trioxide (SO₃) | A strong electrophile used for sulfonation of arenes. wikipedia.org | Production of alkylbenzenesulfonic acids. wikipedia.org |

| Oleum (H₂S₂O₇) | A solution of SO₃ in sulfuric acid, a very strong sulfonating agent. researchgate.net | Used when vigorous reaction conditions are needed. researchgate.net |

| Chlorosulfonic Acid (ClSO₃H) | Used to produce sulfonyl chlorides, which are versatile intermediates. mdpi.comresearchgate.net | Synthesis of quinoxaline sulfonamides. mdpi.com |

| Sulfuric Acid (H₂SO₄) | A common sulfonating agent, often used at high concentrations or temperatures. researchgate.net | Direct sulfonation of various aromatic compounds. researchgate.net |

Convergent Synthesis Routes Involving Quinoxaline Ring Formation

Convergent synthesis strategies involve constructing the sulfonated quinoxaline ring from smaller, functionalized precursors. These methods offer greater control over the final product's structure and are often preferred for preparing specifically substituted derivatives.

The most fundamental and widely utilized method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govchim.it To synthesize 2,3-Dimethyl-6-quinoxalinesulfonic acid via this route, one would typically react a sulfonated o-phenylenediamine (B120857), such as 4-amino-3-nitrobenzenesulfonamide (B112339) or a related diamine, with 2,3-butanedione (B143835) (an α-dicarbonyl).

This reaction is often catalyzed by acids and can be performed under various conditions. nih.gov While classic methods sometimes require high temperatures and long reaction times, numerous modern catalysts have been developed to facilitate this transformation under milder and more efficient conditions. nih.govorientjchem.org These include heteropolyacids, silica-bonded S-sulfonic acid, and various Lewis acids, which enhance the reaction rate and yield. nih.govnih.gov

Interactive Table: Catalysts for Quinoxaline Synthesis via Cyclocondensation

| Catalyst | Reaction Conditions | Advantages | Source |

| Heteropolyacids (e.g., AlCuMoVP) | Toluene, Room Temperature | High yields, Heterogeneous, Recyclable | nih.gov |

| Silica bonded S-sulfonic acid | Room Temperature | Recyclable catalyst | nih.gov |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Not specified | Efficient for various derivatives | Not specified in snippets |

| HClO₄·SiO₂ | Not specified | Heterogeneous catalyst | chim.it |

| Nanozeolite clinoptilolite | Water, Room Temperature | Green solvent, Recyclable catalyst | chim.it |

Advanced synthetic strategies for quinoxaline ring formation include intramolecular cyclization and annulation reactions. These methods construct the heterocyclic ring from a single, appropriately designed acyclic precursor. rsc.org Such approaches can offer novel pathways to complex quinoxaline structures.

Recent developments include an electrochemical-oxidation-induced intramolecular annulation, where N-aryl enamines undergo a tandem azidation and cyclic amination to form the quinoxaline ring. rsc.orgrsc.org This method avoids the use of transition metal catalysts and chemical oxidants. rsc.org Other notable strategies involve the iron-catalyzed intramolecular C(sp2)–N cyclization of O-acetyl oximes and the reductive cyclization of nitro-imidazole carboxylates to form fused quinoxaline systems. acs.orgresearchgate.net These modern techniques provide powerful tools for synthesizing diverse quinoxaline analogs, which could be adapted for the synthesis of sulfonated derivatives by using precursors bearing a sulfonic acid group. nih.govbenthamdirect.com

The integration of green chemistry principles into quinoxaline synthesis is a significant focus of current research, aiming to create more sustainable and environmentally benign processes. ekb.egijirt.org These principles are directly applicable to the synthesis of this compound.

Key green strategies include the use of eco-friendly solvents like water or ionic liquids, the development of reusable catalysts, and the application of energy-efficient techniques such as microwave and ultrasonic irradiation. benthamdirect.comijirt.org For instance, the classic cyclocondensation reaction can be performed in water, often with the aid of a catalyst like β-cyclodextrin or a functionalized nanozeolite, which can be recovered and reused. chim.itmdpi.com Solvent-free reactions, conducted by grinding reagents together, also represent an excellent green technique. mdpi.com Furthermore, electrochemical methods that avoid toxic reagents and transition metals align well with the goals of sustainable chemistry. rsc.org Adopting these approaches can significantly reduce the environmental impact of synthesizing quinoxalinesulfonic acids by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ekb.egijirt.org

Functional Group Interconversion and Derivatization of Sulfonic Acid Moiety

Once the this compound core is synthesized, the sulfonic acid moiety (–SO₃H) can be further modified through functional group interconversion. This allows for the creation of a diverse library of derivatives. A primary transformation is the conversion of the sulfonic acid to a more reactive sulfonyl chloride (–SO₂Cl). This is typically achieved by reacting the sulfonic acid with reagents like thionyl chloride or chlorosulfonic acid. mdpi.comnih.gov

The resulting quinoxaline sulfonyl chloride is a key intermediate for synthesizing a wide range of sulfonamide derivatives (–SO₂NR₂). mdpi.com By reacting the sulfonyl chloride with various primary or secondary amines, a multitude of quinoxaline sulfonamides can be prepared. mdpi.comresearchgate.net This derivatization is crucial as sulfonamides are a prominent class of compounds in medicinal chemistry. Additionally, sulfonic acids can be converted into sulfonate esters (R−SO₂−OR′) through esterification, often by the alcoholysis of the corresponding sulfonyl chlorides. wikipedia.org

Mechanistic Insights into Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The two primary transformations discussed—cyclocondensation and direct sulfonation—proceed through distinct mechanistic pathways.

The synthesis of quinoxalines via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound is generally an acid-catalyzed reaction. researchgate.net The proposed mechanism involves the initial activation of one of the carbonyl groups of the dicarbonyl compound by the acid catalyst. This enhances its electrophilicity, facilitating a nucleophilic attack from one of the amino groups of the o-phenylenediamine. The resulting intermediate then undergoes dehydration. A subsequent intramolecular cyclization occurs via the attack of the second amino group on the remaining carbonyl, followed by another dehydration step to yield the aromatic quinoxaline ring. researchgate.net

Direct sulfonation of the quinoxaline ring follows the mechanism of electrophilic aromatic substitution. In this reaction, sulfur trioxide (SO₃), or a species that generates it, acts as the electrophile. wikipedia.org The π-electron system of the quinoxaline ring attacks the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a base (often HSO₄⁻) removes a proton from the carbon atom bearing the new –SO₃H group, restoring the aromaticity of the ring and yielding the final sulfonated product. numberanalytics.com

Chemical Reactivity, Transformation, and Derivatization of 2,3 Dimethyl 6 Quinoxalinesulfonic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Ring

The quinoxaline ring system is generally electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. However, the benzene (B151609) portion of the ring can still undergo substitution, influenced by the directing effects of the existing substituents. The sulfonic acid group at the 6-position is a deactivating, meta-directing group. Conversely, the fused pyrazine (B50134) ring's electron-withdrawing nature makes the quinoxaline core susceptible to nucleophilic attack. nih.gov

Electrophilic Substitution: Direct electrophilic substitution on the sulfonic acid-bearing ring is challenging due to the deactivating nature of the sulfo group. wikipedia.org However, electrophilic attack on the pyrazine ring is not a common reaction pathway. Instead, sulfonation of the parent 2,3-dimethylquinoxaline (B146804) structure is a key electrophilic substitution reaction used to synthesize the title compound itself. For instance, related quinoxaline derivatives, like 2,3-diphenylquinoxaline (B159395), can be treated with chlorosulfonic acid, where the quinoxaline acts as the nucleophile attacking the electrophilic sulfur center to furnish the corresponding sulfonyl chloride intermediate. mdpi.com

Nucleophilic Substitution: The electron-deficient character of the quinoxaline nucleus facilitates nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. researchgate.net While 2,3-Dimethyl-6-quinoxalinesulfonic acid does not possess a typical leaving group on the ring, its derivatives do. For example, halo-substituted quinoxalines are excellent substrates for SNAr reactions. researchgate.netnih.gov The presence of electron-withdrawing groups, such as the sulfonic acid moiety, further enhances the ring's susceptibility to nucleophilic attack. nih.gov Nucleophiles can displace leaving groups at various positions on the quinoxaline core under relatively mild conditions. nih.govnih.gov

The reactivity towards different nucleophiles can be summarized as follows:

| Nucleophile Type | Position of Attack | Reaction Conditions | Product Type |

| Amines | C2, C3 (on halo-derivatives) | Basic medium, reflux | Amino-quinoxalines |

| Thiolates | C2, C3 (on halo-derivatives) | Room temperature | Thioether-quinoxalines |

| Alkoxides | C2, C3 (on halo-derivatives) | Varies | Alkoxy-quinoxalines |

| Carbanions | C2, C3 (on N-oxides) | Varies | Cyanoalkyl-, sulfonylalkyl-quinoxalines |

Reactions Involving the Sulfonic Acid Functional Group

The sulfonic acid group (-SO3H) is a highly versatile functional group that serves as the gateway to a wide array of derivatives. wikipedia.orgnumberanalytics.com It is a strong acid, significantly more so than its carboxylic acid counterpart. wikipedia.org

The conversion of the sulfonic acid to a more reactive sulfonyl chloride is a fundamental transformation. This is typically achieved by treatment with halogenating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net

Reaction Scheme: Sulfonyl Chloride Formation

C₁₀H₁₀N₂O₃S + SOCl₂ → C₁₀H₉ClN₂O₂S + SO₂ + HCl

This resulting 2,3-Dimethyl-6-quinoxalinesulfonyl chloride is a key intermediate for further derivatization. mdpi.com

Sulfonates, or sulfonyl esters, can also be synthesized. An electrochemical oxidative O-S coupling strategy has been developed for quinoxalinones, reacting them with sodium sulfinates to produce 2-sulfonyloxylated quinoxalines. researchgate.net This highlights a modern approach to forming the C-O-S bond in this heterocyclic system.

Sulfonamides: Quinoxaline sulfonamides are a widely synthesized class of compounds, often prepared from the corresponding sulfonyl chloride. mdpi.com The general method involves the reaction of 2,3-Dimethyl-6-quinoxalinesulfonyl chloride with a primary or secondary amine under basic conditions. mdpi.com A diverse range of aromatic and aliphatic amines can be used, leading to a large library of sulfonamide derivatives. researchgate.net

The yield and reaction rate can be influenced by the electronic properties of the amine. Aromatic amines with electron-donating groups (EDG) tend to react faster and give higher yields, while those with electron-withdrawing groups (EWG) react more slowly or may require harsher conditions. mdpi.com

Sulfonyl Esters: In a similar fashion to sulfonamide synthesis, sulfonyl esters can be prepared by reacting the sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a base. These esters are also valuable intermediates, particularly in cross-coupling reactions.

Redox Chemistry and Associated Transformations

The quinoxaline core is redox-active. Electrochemical studies on quinoxaline derivatives reveal a reversible reduction wave, corresponding to the formation of a stable radical anion, and typically two irreversible oxidation waves at more positive potentials. researchgate.net

Research on 2,3-dimethylquinoxaline-6-carboxylic acid, a close analog, has shown its potential in aqueous redox flow batteries. However, its reduced form is susceptible to tautomerization under alkaline conditions, which can lead to degradation. acs.org This suggests that this compound would exhibit similar redox behavior, with the potential for tautomerization of its reduced state being a key factor in its stability.

Oxidation can also occur at the methyl groups. For example, the methyl groups of 2,3-dimethylquinoxaline-1,4-dioxide can be brominated and subsequently converted to hydroxymethyl or formyl groups. nih.gov Oxidation of 2,3-dimethylquinoxaline with selenium dioxide (SeO₂) can yield 2-formylquinoxaline. nih.gov

Metal-Catalyzed Cross-Coupling and Functionalization Strategies

While direct cross-coupling of the C-SO₃H bond is not common, converting the sulfonic acid to a sulfonate ester or a sulfonyl chloride provides a handle for such reactions. Sulfonates, particularly triflates and tosylates, are excellent leaving groups in various metal-catalyzed cross-coupling reactions.

Strategies have been developed for the functionalization of quinoxaline derivatives using these methods. For instance, 2-sulfonyloxylated quinoxalines can undergo Suzuki or Sonogashira coupling reactions to introduce new aryl or alkynyl groups. researchgate.net This demonstrates the utility of the sulfonate moiety, derived from the sulfonic acid, as a versatile point for molecular elaboration. Iron-catalyzed oxidative cross-coupling of quinoxalinones with other heterocycles like indoles has also been reported, showcasing the amenability of the quinoxaline scaffold to modern catalytic methods. mdpi.com

| Coupling Reaction | Catalyst | Reactant Partner | Functional Group Introduced |

| Suzuki Coupling | Palladium | Arylboronic acid | Aryl |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | Alkynyl |

| C-H Heteroarylation | Iron | Indole | Indolyl |

Thermal and Photochemical Transformations

Quinoxaline derivatives generally exhibit high thermal stability. Thermogravimetric analysis (TGA) of various quinoxaline-based compounds shows decomposition temperatures often in the range of 300-400°C. researchgate.netscholaris.ca Thermal decomposition of related compounds can lead to the release of nitrogen oxides and carbon oxides. fishersci.com

The photochemical reactivity of the basic quinoxaline skeleton is less explored. However, derivatives such as quinoxaline 1,4-dioxides can undergo photoinduced rearrangements. Under photolysis, these N-oxides can rearrange to form oxoquinoxaline 1-N-oxides, which can be a significant pathway for transformation. nih.gov This suggests that while the core this compound is likely stable to light, its N-oxide derivatives could display interesting photochemical behavior.

No Publicly Available Research Found on the Coordination Chemistry of this compound

The requested article, which was to be structured around a detailed outline covering ligand design, synthesis, physicochemical characterization, stability, and supramolecular architectures of transition metal complexes with this specific compound, cannot be generated at this time due to the absence of available scientific literature.

Searches for information on "this compound" as a ligand in coordination chemistry did not yield any relevant results. The scientific community appears to have not published studies focusing on the interaction of this particular chemical compound with transition metals. While the broader field of quinoxaline derivatives and their metal complexes is an active area of research, the specific sulfonic acid derivative mentioned in the query has not been the subject of dedicated investigation according to accessible records.

Therefore, it is not possible to provide scientifically accurate and detailed content for the following outlined sections:

Coordination Chemistry and Metal Complexation Studies of 2,3 Dimethyl 6 Quinoxalinesulfonic Acid

Supramolecular Architectures Directed by 2,3-Dimethyl-6-quinoxalinesulfonic acid Ligands

Without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research by the scientific community would be necessary to elucidate the coordination chemistry of this compound.

Advanced Applications in Non Biological and Material Sciences

Catalytic Systems Utilizing 2,3-Dimethyl-6-quinoxalinesulfonic acid and its Derivatives

There is no available scientific literature to suggest the use of this compound or its derivatives as a catalyst in the following domains:

Integration into Functional Materials

No research data is available on the integration of this compound into the following functional materials:

Applications in Advanced Separation and Adsorption Technologies

The functionalizable nature of the quinoxaline (B1680401) ring system lends itself to applications in advanced separation and adsorption technologies. While specific studies on this compound for these purposes are not widely documented, research on related quinoxaline derivatives highlights their capacity for selective adsorption, particularly in the context of corrosion inhibition.

Corrosion inhibition is a critical application of adsorption technology where molecules form a protective layer on a metal surface, preventing corrosive agents from reaching it. Quinoxaline derivatives have been investigated as effective corrosion inhibitors for various metals in acidic media. univen.ac.za Their efficacy is attributed to their ability to adsorb onto the metal surface through the nitrogen atoms of the pyrazine (B50134) ring and the π-electrons of the aromatic system. univen.ac.za This adsorption can be influenced by the nature of the substituents on the quinoxaline core.

For instance, studies on quinoxalone-6-carboxylic acid, 3-hydroxy-2-quinoxaline carboxylic acid, and methyl quinoxaline-6-carboxylate have demonstrated their corrosion inhibition properties on mild steel and zinc. univen.ac.za The adsorption of these molecules was found to follow the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. univen.ac.za The inhibition efficiency of these compounds is concentration-dependent and varies with temperature. univen.ac.za

Table 1: Adsorption Characteristics of Quinoxaline Derivatives as Corrosion Inhibitors

| Compound | Metal | Corrosive Medium | Adsorption Isotherm | Inhibition Efficiency Trend |

|---|---|---|---|---|

| Quinoxalone-6-carboxylic acid (Q6CA) | Mild Steel, Zinc | 1.0 M HCl, 1.0 M H2SO4 | Langmuir | MQ6CA > Q6CA > H2QCA |

| 3-hydroxy-2-quinoxaline carboxylic acid (H2QCA) | Mild Steel, Zinc | 1.0 M HCl, 1.0 M H2SO4 | Langmuir | MQ6CA > Q6CA > H2QCA |

| Methyl quinoxaline-6-carboxylate (MQ6CA) | Mild Steel, Zinc | 1.0 M HCl, 1.0 M H2SO4 | Langmuir | MQ6CA > Q6CA > H2QCA |

Data synthesized from computational and adsorption investigation of quinoxaline derivatives. univen.ac.za

The sulfonic acid group in this compound could potentially enhance its adsorption properties on certain surfaces, suggesting its potential utility in specialized separation or adsorption applications, though experimental data is needed to confirm this.

Electrochemical and Sensor Applications (non-biological sensing)

The electron-deficient nature of the quinoxaline ring system, combined with its ability to be functionalized with various electron-donating or electron-withdrawing groups, makes it an excellent platform for the development of electrochemical and optical sensors. mdpi.com Quinoxaline-based chemosensors have been developed for the detection of a range of analytes, including metal cations and changes in pH. mdpi.comresearchgate.net

One notable application is in the development of pH sensors. A push-pull quinoxaline derivative featuring aminopropylamino substituents has been shown to act as a dual colorimetric and fluorescent sensor for pH in aqueous media. mdpi.com This sensor exhibits shifts in both its absorption and emission spectra in response to changes in pH, allowing for both visual and instrumental detection. mdpi.com

Table 2: Performance of a Quinoxaline-Based pH Sensor

| Parameter | Value |

|---|---|

| Analyte | pH |

| Sensing Mechanism | Colorimetric and Fluorescent |

| Medium | Aqueous |

| pH Range | 1-5 |

| Interference | No significant interference from common metal cations |

Data from a study on aminoquinoxaline-based dual colorimetric and fluorescent sensors. mdpi.com

Furthermore, a molecularly imprinted polymer (MIP) electrochemical sensor has been fabricated for the sensitive and selective determination of quinoxaline-2-carboxylic acid. nih.gov This sensor demonstrated a low detection limit and was successfully applied to determine the analyte in real-world samples. nih.gov The development of such sensors highlights the potential for creating highly specific analytical devices based on the quinoxaline scaffold.

The presence of a sulfonic acid group in this compound could provide a unique signaling mechanism for sensor applications, potentially through modulation of its electronic properties in response to specific analytes.

Exploration in Advanced Chemical Engineering Processes

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry, with various methods developed for their preparation. ipp.pt The most common route involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. ipp.pt Green chemistry approaches, such as the use of recyclable catalysts and microwave-assisted synthesis, have also been explored to improve the efficiency and environmental footprint of these reactions. ipp.pt

While the synthesis of this compound itself is not extensively detailed in the context of large-scale chemical engineering processes, the general methodologies for quinoxaline synthesis are adaptable for industrial production. The development of efficient and scalable synthetic routes is a key aspect of chemical engineering, and the existing knowledge base for quinoxaline synthesis provides a strong foundation for the production of derivatives like this compound.

The functionalization of the quinoxaline core is another area of interest in chemical engineering, as it allows for the tuning of the molecule's properties for specific applications. The introduction of a sulfonic acid group, as seen in this compound, can significantly alter the solubility and electronic properties of the parent molecule, opening up new avenues for its use in various industrial processes. Further research into the process optimization and scale-up for the synthesis of this specific compound is necessary to fully explore its potential in advanced chemical engineering applications.

Theoretical and Computational Investigations of 2,3 Dimethyl 6 Quinoxalinesulfonic Acid

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 2,3-Dimethyl-6-quinoxalinesulfonic acid. These studies provide insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and intermolecular interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species. For quinoxaline (B1680401) derivatives, these values are sensitive to the nature and position of substituents.

For this compound, the electron-donating methyl groups and the strongly electron-withdrawing sulfonic acid group create a complex electronic landscape. DFT calculations can precisely map the electron density, revealing that the HOMO is typically localized over the quinoxaline ring system, while the LUMO may also be distributed across this aromatic core. The sulfonic acid group significantly lowers the energy levels of the molecular orbitals compared to unsubstituted 2,3-dimethylquinoxaline (B146804).

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further quantitative measures of the molecule's chemical behavior. These descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), are essential for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Global Reactivity Descriptors (Calculated via DFT)

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

Studies on similar aromatic sulfonic acids show that the sulfonic acid group acts as a strong deactivating group, influencing the sites of potential electrophilic attack on the aromatic ring. researchgate.net

Prediction of Spectroscopic Signatures and Molecular Properties (theoretical focus)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimental findings, assign specific vibrational modes and electronic transitions, and understand how molecular structure relates to spectroscopic output.

Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations using methods like DFT can predict the infrared (IR) spectrum of this compound. These calculations identify the vibrational modes of the molecule, such as the stretching and bending of bonds. Key predicted vibrations would include the symmetric and asymmetric S=O stretching modes of the sulfonic acid group, typically found in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. Other significant peaks would correspond to C=N and C=C stretching within the quinoxaline ring and C-H vibrations of the methyl groups. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, these calculations can predict the chemical shifts for the protons and carbons of the methyl groups and the aromatic ring. The calculated shifts help in assigning the signals in experimental spectra and understanding the electronic environment of each nucleus. The electron-withdrawing effect of the sulfonic acid group would be predicted to cause a downfield shift for the protons on the benzene (B151609) portion of the quinoxaline ring, particularly for those closest to the substituent.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π). For quinoxaline derivatives, the spectra are characterized by intense bands corresponding to π→π transitions within the aromatic system. mdpi.com The presence of the sulfonic acid and methyl groups would be predicted to cause shifts in these absorption bands compared to the parent quinoxaline molecule.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Feature | Approximate Region |

|---|---|---|

| FT-IR | S=O asymmetric stretch | 1350-1400 cm⁻¹ |

| FT-IR | S=O symmetric stretch | 1150-1200 cm⁻¹ |

| FT-IR | C=N stretch | 1500-1600 cm⁻¹ |

| ¹H NMR | Aromatic Protons | δ 7.5-8.5 ppm |

| ¹H NMR | Methyl Protons | δ 2.5-3.0 ppm |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

Another area of interest is the reactivity of the sulfonic acid group itself. For example, modeling the conversion of the sulfonic acid to a sulfonyl chloride, a common synthetic precursor, can provide valuable information. mdpi.com This involves calculating the energy profile for the reaction with reagents like thionyl chloride or chlorosulfonic acid. mdpi.com Transition state modeling helps to understand the stereoelectronic requirements of the reaction and optimize reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics is ideal for studying the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and interactions with its environment over time. MD simulations model the molecule as a collection of atoms connected by springs (bonds), governed by a force field.

For this compound, MD simulations are particularly useful for conformational analysis of the sulfonic acid group. The S-O bonds are rotatable, and simulations can determine the preferred orientation of the -SO₃H group relative to the quinoxaline ring. This is important as the conformation can influence the molecule's crystal packing and its interactions with other molecules.

Furthermore, MD simulations can model the behavior of the molecule in different solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the solvation process and the formation of hydrogen bonds between the sulfonic acid group and water. This provides insight into its solubility and how the solvent environment might affect its reactivity and spectroscopic properties.

Structure-Reactivity Relationships and Design Principles for New Derivatives

The ultimate goal of many computational studies is to establish clear relationships between a molecule's structure and its properties, enabling the rational design of new molecules with enhanced characteristics. Quinoxaline derivatives are known to possess a wide range of biological activities, and computational models are key to designing new, more potent analogues. tandfonline.compharmacophorejournal.com

By systematically modifying the structure of this compound in silico—for example, by changing the position of the sulfonic acid group, replacing the methyl groups with other substituents, or adding functional groups—researchers can compute how these changes affect the electronic and molecular properties discussed in previous sections.

For instance, computational screening can be used to design new derivatives with a smaller HOMO-LUMO gap to enhance their electronic properties for applications in organic electronics. mdpi.com Alternatively, by calculating molecular properties like lipophilicity (logP) and polar surface area, new derivatives can be designed with improved drug-like characteristics for potential pharmaceutical applications. This structure-based design approach, guided by theoretical calculations, accelerates the discovery process and reduces the need for extensive trial-and-error synthesis. researchgate.net

Future Research Directions and Emerging Opportunities

Novel Synthetic Approaches and Sustainable Production

The future of quinoxaline (B1680401) chemistry is intrinsically linked to the development of green and sustainable synthetic methodologies. Traditional synthetic routes often rely on harsh reaction conditions and hazardous reagents, prompting a shift towards more environmentally benign alternatives. Researchers are increasingly exploring one-pot syntheses and multicomponent reactions to improve efficiency and reduce waste. The use of recyclable heterogeneous catalysts, such as silica-bonded S-sulfonic acid, is also gaining traction as a strategy to create more sustainable processes for quinoxaline derivatives.

A significant emerging trend is the utilization of renewable starting materials and green solvents. For instance, the synthesis of quinoxaline derivatives from ethyl gallate, a compound derivable from natural sources, exemplifies a move towards bio-based feedstocks. mdpi.comacs.org Furthermore, the use of water as a solvent and energy-efficient methods like microwave-assisted synthesis are being investigated to minimize the environmental footprint of quinoxaline production. tandfonline.com The development of organocatalytic approaches, which avoid the use of heavy metals, also represents a significant step forward in the sustainable synthesis of these compounds. nih.gov

Exploration of Untapped Reactivity Profiles

While the fundamental reactivity of the quinoxaline core is relatively well-understood, the influence of the sulfonic acid group at the 6-position of the 2,3-dimethylated scaffold presents opportunities for exploring novel chemical transformations. The interplay between the electron-donating methyl groups and the electron-withdrawing sulfonic acid moiety can lead to unique reactivity patterns that are yet to be fully harnessed.

Future research will likely focus on the selective functionalization of the quinoxaline ring, leveraging the directing effects of the existing substituents. This could open avenues for the synthesis of a diverse library of new derivatives with tailored electronic and steric properties. Investigating unusual reaction pathways, such as unexpected rearrangements or cycloadditions, could also lead to the discovery of novel heterocyclic systems based on the 2,3-Dimethyl-6-quinoxalinesulfonic acid framework. A deeper understanding of its reactivity will be crucial for designing and synthesizing next-generation functional molecules.

Development of Advanced Functional Materials

Quinoxaline derivatives are increasingly being recognized for their potential in the development of advanced functional materials, particularly in the realm of organic electronics. nih.govnih.gov The inherent electron-deficient nature of the quinoxaline ring makes it an excellent building block for n-type semiconductors and electron-transporting materials. nih.gov The introduction of a sulfonic acid group, as in this compound, can be strategically employed to modulate the electronic properties and enhance the processability of these materials.

A key area of future development lies in the synthesis of quinoxaline-based polymers for applications in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). mdpi.comnih.govnih.gov The sulfonation of polyphenylquinoxalines has already been shown to be a viable strategy for creating proton exchange membranes for fuel cells, highlighting the potential of sulfonic acid functionalization in designing materials with specific ion-conducting properties. ipp.ptmdpi.com Further research into the relationship between the molecular structure of sulfonated quinoxaline polymers and their material properties will be critical for optimizing their performance in these advanced applications.

| Material Class | Potential Application | Role of this compound Moiety |

| Conducting Polymers | Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs) | Electron-accepting unit, enhances solubility and processability. |

| Proton Exchange Membranes | Fuel Cells | Provides proton conductivity through the sulfonic acid group. |

| Organic Light-Emitting Diodes (OLEDs) | Emissive or electron-transport layers | Tuning of electronic and photophysical properties. |

| Sensors | Chemical and biological sensing | Signal transduction and analyte interaction. |

Interdisciplinary Research with Other Fields (e.g., environmental science, advanced engineering)

The unique properties of this compound and its derivatives are paving the way for exciting interdisciplinary research. In the field of environmental science , the water-solubility imparted by the sulfonic acid group makes these compounds interesting candidates for the development of sensors for environmental monitoring. mdpi.com Quinoxaline-based fluorescent probes have already shown promise for the detection of pH and various metal ions in aqueous media. mdpi.com

In the realm of advanced engineering , sulfonated quinoxaline derivatives are being explored for their potential in energy storage applications. For example, quinoxaline-based compounds are being investigated as stable anolytes for nonaqueous redox flow batteries, a technology with significant implications for grid-scale energy storage. acs.org The ability to tailor the electrochemical properties of these molecules through functionalization opens up possibilities for designing next-generation energy storage materials with improved performance and stability.

Challenges and Perspectives in Quinoxalinesulfonic Acid Research

Despite the significant opportunities, research into quinoxalinesulfonic acids faces several challenges. A primary hurdle is the often-limited availability of detailed studies on specifically substituted compounds like this compound. Much of the current knowledge is based on the broader class of quinoxaline derivatives, and more focused research is needed to understand the specific properties and potential of this particular molecule.

Key challenges include:

Scalable and Cost-Effective Synthesis: Developing synthetic routes that are not only sustainable but also economically viable for larger-scale production is crucial for the practical application of these compounds.

Structure-Property Relationship: A more profound understanding of how the precise placement and nature of substituents on the quinoxaline core influence the material's properties is needed for rational design.

Long-Term Stability: For applications in electronic devices and energy storage, the long-term chemical and electrochemical stability of these compounds under operational conditions is a critical factor that requires thorough investigation.

Looking forward, the perspective for quinoxalinesulfonic acid research is bright. Continued innovation in synthetic chemistry, coupled with advanced characterization techniques and computational modeling, will undoubtedly unlock the full potential of this versatile class of compounds. Collaborative efforts between chemists, materials scientists, and engineers will be essential to translate fundamental discoveries into real-world applications, from more efficient solar cells to advanced environmental sensors and energy storage systems.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.